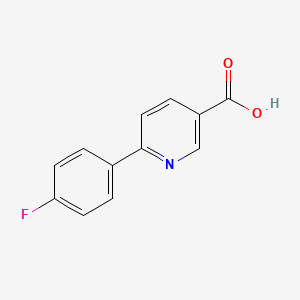

6-(4-Fluorophenyl)nicotinic acid

Description

Properties

IUPAC Name |

6-(4-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-4-1-8(2-5-10)11-6-3-9(7-14-11)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIXMNTVEKBCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627879 | |

| Record name | 6-(4-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223127-24-0 | |

| Record name | 6-(4-Fluorophenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223127-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(4-Fluorophenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-(4-Fluorophenyl)nicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route detailed herein is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.

Core Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins a halogenated nicotinic acid derivative with 4-fluorophenylboronic acid. The general scheme for this reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[1]

A common starting material for this synthesis is a 6-halonicotinic acid, such as 6-chloronicotinic acid or 6-bromonicotinic acid, or their corresponding esters. The coupling partner is 4-fluorophenylboronic acid. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, and requires a base to facilitate the transmetalation step.

Below is a diagram illustrating the core reaction pathway:

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Experimental Protocol: A Representative Procedure

This section details a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is a composite of established procedures for similar aryl-aryl couplings.

Materials:

-

6-Chloronicotinic acid

-

4-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Toluene (for extraction)

-

Ethyl acetate (for extraction)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 6-chloronicotinic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Preparation: In a separate small flask, prepare the palladium catalyst by mixing palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of 1,4-dioxane.

-

Reaction Initiation: Add the catalyst mixture to the main reaction flask. Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add water and extract the aqueous phase with toluene or ethyl acetate to remove non-polar impurities.

-

Acidify the aqueous layer with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

-

If the product remains in solution, extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

-

Purification:

-

Concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Data Presentation

Table 1: Key Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Typical Value/Condition |

| Starting Halide | 6-Chloronicotinic acid or 6-Bromonicotinic acid |

| Boronic Acid | 4-Fluorophenylboronic acid |

| Palladium Catalyst | Pd(OAc)₂/PPh₃, Pd(PPh₃)₄, or other Pd(0) catalysts |

| Catalyst Loading | 1-5 mol% |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF |

| Reaction Temperature | 80 - 110 °C |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 70 - 95% |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₈FNO₂ |

| Molecular Weight | 217.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available in searched literature; expected to be >150 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted: δ 9.0 (s, 1H), 8.3 (d, 1H), 8.1 (d, 2H), 7.9 (d, 1H), 7.3 (t, 2H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted: δ 166, 164 (d), 161, 152, 140, 135, 130 (d), 120, 116 (d) |

| Mass Spectrometry (ESI+) | m/z 218.06 [M+H]⁺ |

Note: NMR data are predicted values based on the structure and known chemical shifts of similar compounds. Actual experimental values may vary.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for the synthesis and purification of this compound.

Caption: A typical workflow for the synthesis and purification process.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. This guide offers a comprehensive overview of the synthetic strategy, a detailed representative experimental protocol, and expected analytical data to aid researchers in the preparation of this important chemical intermediate. The versatility of the Suzuki-Miyaura reaction allows for potential modifications to this protocol to accommodate various substituted starting materials, making it a valuable tool in the synthesis of a diverse library of nicotinic acid derivatives for drug discovery and development.

References

An In-depth Technical Guide to the Chemical Properties of 6-(4-Fluorophenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-(4-Fluorophenyl)nicotinic acid is a fluorinated derivative of nicotinic acid, a class of compounds known for their significant biological activities, primarily through the activation of the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthesis protocol, and the expected biological mechanism of action for this compound. Due to the limited publicly available data on this specific molecule, information from the parent compound, nicotinic acid, and the closely related 6-fluoronicotinic acid is included for comparative purposes. This document is intended to serve as a foundational resource for researchers engaged in the study and development of novel nicotinic acid derivatives for therapeutic applications.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. Data for the parent compound, nicotinic acid, and the related 6-fluoronicotinic acid are provided for context and comparison.

| Property | This compound | Nicotinic Acid (Reference) | 6-Fluoronicotinic Acid (Reference) |

| Molecular Formula | C₁₂H₈FNO₂[1] | C₆H₅NO₂[2] | C₆H₄FNO₂[3] |

| Molecular Weight | 217.2 g/mol [1] | 123.11 g/mol [2] | 141.10 g/mol [3][4] |

| CAS Number | 223127-24-0[1] | 59-67-6[2] | 403-45-2[3][5] |

| Appearance | White to off-white solid (Expected) | White crystalline powder[6] | White powder[3] |

| Melting Point | Data not available | 236-239 °C | 144-148 °C[5] |

| Boiling Point | Data not available | Decomposes | Data not available |

| Solubility | Poorly soluble in water (Expected). Soluble in organic solvents like DMSO and DMF. | 1.6 g/100 mL in water at room temperature. Soluble in hot water, hot ethanol, and alkaline solutions.[6] | Data not available |

| pKa | Data not available | 4.85[2] | Data not available |

Synthesis and Purification

Proposed Synthesis Workflow: Suzuki Coupling

The logical workflow for the proposed synthesis involves a Suzuki coupling between a brominated nicotinic acid ester and a fluorophenylboronic acid, followed by hydrolysis of the ester to yield the final carboxylic acid product.

Caption: Proposed two-step synthesis of this compound.

Proposed Experimental Protocol

Step 1: Synthesis of Methyl 6-(4-fluorophenyl)nicotinate

-

To a reaction vessel, add methyl 6-bromonicotinate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).

-

Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 6-(4-fluorophenyl)nicotinate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified methyl 6-(4-fluorophenyl)nicotinate from Step 1 in a mixture of methanol and water.

-

Add an excess of a base, such as sodium hydroxide (NaOH) (2-3 eq), to the solution.

-

Stir the mixture at room temperature or gently heat (e.g., 50-60 °C) until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 using a dilute solution of hydrochloric acid (HCl).

-

The product, this compound, should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Spectroscopic and Analytical Data

Specific spectral data for this compound is not available. The following tables provide characteristic spectral data for the parent compound, nicotinic acid, for reference.

NMR Spectroscopy (Reference: Nicotinic Acid)

| ¹H NMR (in D₂O) | ¹³C NMR (in D₂O) |

| Chemical Shift (ppm) | Assignment |

| 8.93 (d) | H2 |

| 8.59 (dd) | H6 |

| 8.24 (dt) | H4 |

| 7.50 (ddd) | H5 |

| (Reference data from BMRB Entry: bmse000104)[7] |

IR Spectroscopy (Reference: Nicotinic Acid)

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 2500 | O-H stretch (broad, carboxylic acid) |

| ~3070 | C-H stretch (aromatic) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600 | C=C and C=N stretching (aromatic ring) |

| ~1300 | C-O stretch and O-H bend |

| (Characteristic absorption ranges based on general IR data)[8][9] |

Proposed Analytical Method: LC-MS/MS

A sensitive method for the quantification of this compound in biological matrices can be adapted from established methods for nicotinic acid.[10][11]

-

Chromatography: Reversed-phase HPLC with a C18 or similar column.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Mass Spectrometry: Triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.

-

Expected Mass Transition: For this compound (MW: 217.2), the protonated molecular ion [M+H]⁺ would be m/z 218.2. A characteristic fragment would need to be determined experimentally, but a likely transition would be the loss of the carboxyl group (HCOOH), leading to a transition of m/z 218.2 → 172.2 .

Biological Activity and Mechanism of Action

While specific biological data for this compound is limited, its structural similarity to nicotinic acid strongly suggests that it will act as an agonist for the hydroxycarboxylic acid receptor 2 (HCA2). HCA2 is a G-protein coupled receptor (GPCR) highly expressed in adipocytes and immune cells.[12]

Activation of HCA2 in adipocytes inhibits lipolysis, which leads to a decrease in the levels of circulating free fatty acids.[13] This is the primary mechanism behind the lipid-lowering effects of niacin, which is used clinically to treat dyslipidemia. Derivatives of nicotinic acid are often explored to improve potency, selectivity, or to reduce side effects such as the characteristic skin flushing, which is also mediated by HCA2 activation in skin cells.[14]

HCA2 Receptor Signaling Pathway

The activation of the HCA2 receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade.

Caption: HCA₂ receptor signaling pathway leading to the inhibition of lipolysis.

Upon binding of an agonist, the HCA2 receptor activates an associated inhibitory G-protein (Gi). The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[15] This action reduces the intracellular concentration of cyclic AMP (cAMP). Lower levels of cAMP lead to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase, a key enzyme responsible for the breakdown of triglycerides into free fatty acids. The net result is the potent inhibition of lipolysis in adipocytes.[13]

Conclusion

This compound is a compound of significant interest for researchers in medicinal chemistry and drug development due to its potential as an HCA2 receptor agonist. While specific experimental data for this molecule is sparse, this guide provides a robust framework based on its chemical structure and data from related compounds. The proposed synthesis via Suzuki coupling offers a viable route for its preparation, and the outlined analytical methods provide a starting point for its characterization and quantification. The expected biological activity through the HCA2 signaling pathway positions this compound as a potential candidate for further investigation in the context of metabolic diseases. This guide serves as a comprehensive starting point for future research into the therapeutic potential of this compound.

References

- 1. 6-(4-Fluorophenyl)-nicotinic acid | 223127-24-0 [chemicalbook.com]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. ossila.com [ossila.com]

- 4. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Fluoronicotinic acid | 403-45-2 [chemicalbook.com]

- 6. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]

- 7. bmse000104 Nicotinic Acid at BMRB [bmrb.io]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. bevital.no [bevital.no]

- 11. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]

- 13. Role of HCA2 in Regulating Intestinal Homeostasis and Suppressing Colon Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Insights into the Activation Mechanism of HCA1, HCA2, and HCA3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(4-Fluorophenyl)nicotinic Acid

CAS Number: 223127-24-0

This technical guide provides a comprehensive overview of 6-(4-Fluorophenyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3). Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and the parent compound, nicotinic acid, to offer insights into its potential properties, synthesis, and biological activities. This document is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 6-Fluoronicotinic acid | Nicotinic Acid (Niacin) |

| CAS Number | 223127-24-0[1][2] | 403-45-2 | 59-67-6 |

| Molecular Formula | C₁₂H₈FNO₂[2][3] | C₆H₄FNO₂ | C₆H₅NO₂ |

| Molecular Weight | 217.20 g/mol [2] | 141.10 g/mol | 123.11 g/mol |

| Appearance | Solid (predicted) | White powder | White, translucent crystals |

| Melting Point | Not available | 144 - 148 °C | 237 °C |

| Solubility | Poorly soluble in water (predicted) | Slightly soluble in cold water; more soluble in hot water and hot ethanol | 18 g/L in water |

| pKa | Not available | Not available | 2.0, 4.85 |

Synthesis and Experimental Protocols

A definitive, published synthesis protocol specifically for this compound is not currently available. However, its synthesis can be logically designed based on established methods for creating 6-aryl-nicotinic acid derivatives. A plausible synthetic route would involve a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids.

Hypothetical Synthesis Workflow

A potential synthetic pathway for this compound is outlined below. This workflow is based on common organic chemistry reactions for similar structures.

References

- 1. benchchem.com [benchchem.com]

- 2. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 851266-74-5 CAS MSDS (6-[4-(TRIFLUOROMETHOXY)PHENYL]NICOTINIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Biological Activity of 6-(4-Fluorophenyl)nicotinic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity of 6-(4-Fluorophenyl)nicotinic acid is limited. This document summarizes the available information and provides a general context based on related nicotinic acid derivatives. Further empirical research is necessary to fully elucidate its pharmacological profile.

Introduction

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of compounds with a broad spectrum of biological activities. While the specific pharmacological profile of this compound is not extensively documented in publicly accessible literature, the structural motif of a substituted nicotinic acid suggests potential for various therapeutic applications. The introduction of a 4-fluorophenyl group at the 6-position of the pyridine ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its interaction with biological targets.

Synthesis and Chemical Properties

The synthesis of 6-aryl-nicotinic acid derivatives can be achieved through various organic chemistry methodologies. One common approach involves the Suzuki coupling reaction, which facilitates the formation of a carbon-carbon bond between a boronic acid and a halide. In the case of this compound, this would typically involve the coupling of a 6-halonicotinic acid ester with 4-fluorophenylboronic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.

General Synthetic Scheme:

Caption: Generalized Suzuki coupling workflow for synthesis.

The physicochemical properties imparted by the 4-fluorophenyl group, such as increased lipophilicity and altered electronic properties due to the electronegativity of fluorine, are critical in determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for binding to specific biological targets.

Potential Biological Activities and Therapeutic Targets

While specific data for this compound is scarce, the broader class of nicotinic acid derivatives has been explored for a range of therapeutic effects. These explorations provide a basis for hypothesizing the potential activities of this specific compound.

Anti-inflammatory Activity

Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties. The potential mechanism could involve the modulation of inflammatory signaling pathways.

Caption: Hypothetical anti-inflammatory signaling cascade.

Other Potential Activities

Based on the diverse activities of nicotinic acid analogs, other potential areas of investigation for this compound could include:

-

Cardiovascular effects: Nicotinic acid is a well-known lipid-lowering agent.

-

Antimicrobial activity: Some nicotinic acid derivatives have demonstrated antibacterial and antifungal properties.

-

Enzyme inhibition: The structural features of this compound might allow it to act as an inhibitor for various enzymes.

Quantitative Data Summary

A comprehensive search of publicly available scientific databases did not yield specific quantitative data (e.g., IC50, EC50, Ki) for the biological activity of this compound. The following table is presented as a template for future research findings.

| Target | Assay Type | Metric | Value (µM) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not available in the public domain. However, standard assays would be employed to investigate its potential effects. The following represents a generalized workflow for such an investigation.

Caption: Phased approach for drug discovery and development.

Example Protocol: In Vitro Anti-inflammatory Assay (General)

-

Cell Culture: Culture a relevant cell line (e.g., RAW 264.7 macrophages) in appropriate media.

-

Cell Stimulation: Seed cells in 96-well plates and stimulate with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of varying concentrations of this compound.

-

Cytokine Measurement: After a suitable incubation period, collect the cell supernatant.

-

ELISA: Quantify the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the compound.

Conclusion and Future Directions

The biological activity of this compound remains largely unexplored in the public domain. Based on the known pharmacology of related nicotinic acid derivatives, this compound presents a scaffold of interest for potential anti-inflammatory, cardiovascular, and other therapeutic applications. Future research should focus on its synthesis and subsequent screening through a battery of in vitro and in vivo assays to elucidate its specific mechanism of action, potency, and therapeutic potential. The generation of robust quantitative data will be crucial for any further drug development efforts.

An In-depth Technical Guide to 6-(4-Fluorophenyl)nicotinic Acid Derivatives as Potential Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(4-fluorophenyl)nicotinic acid derivatives, a class of compounds that has garnered interest in the field of drug discovery, particularly for their potential as anticancer agents. This document details their synthesis, biological activities, and the signaling pathways they modulate, with a focus on their role as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives are well-established pharmacophores in medicinal chemistry, known for a wide range of biological activities.[1] The introduction of an aryl group at the 6-position of the pyridine ring, particularly a 4-fluorophenyl moiety, has been explored as a strategy to develop novel therapeutic agents. The fluorine substitution can enhance metabolic stability and binding affinity to biological targets. This guide focuses on the synthesis and biological evaluation of this compound derivatives, highlighting their potential as targeted cancer therapeutics through the inhibition of key signaling pathways involved in tumor growth and angiogenesis.

Synthesis of this compound Derivatives

The synthesis of this compound and its amide derivatives can be achieved through a multi-step synthetic route. A common strategy involves a Suzuki coupling reaction to introduce the 4-fluorophenyl group at the 6-position of a suitably functionalized pyridine ring.

A representative synthetic scheme is outlined below. The synthesis begins with a commercially available di-chlorinated nicotinic acid derivative, which allows for regioselective Suzuki coupling.

Experimental Protocol: Synthesis of 6-(4-Fluorophenyl)-N-aryl-nicotinamides

This protocol is a representative example based on established methodologies for Suzuki coupling and amidation reactions.

Step 1: Suzuki Coupling for 6-(4-Fluorophenyl)-2-chloronicotinic acid

-

To a solution of 2,6-dichloronicotinamide (1.0 eq) in methanol, add 4-fluorophenylboronic acid (1.2 eq) and potassium carbonate (2.0 eq).

-

Purge the mixture with argon for 15 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield 6-(4-fluorophenyl)-2-chloronicotinic acid.

Step 2: Amidation to form 6-(4-Fluorophenyl)-N-aryl-nicotinamides

-

Dissolve 6-(4-fluorophenyl)-2-chloronicotinic acid (1.0 eq) in a suitable solvent such as DMF.

-

Add the desired aryl amine (1.1 eq), a coupling agent like HATU (1.2 eq), and a base such as DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final 6-(4-fluorophenyl)-N-aryl-nicotinamide derivative.

Biological Activity and Data Presentation

Derivatives of this compound have been investigated for their potential as anticancer agents, with a particular focus on their ability to inhibit VEGFR-2. The following tables summarize the in vitro biological data for representative compounds from this class.

In Vitro VEGFR-2 Kinase Inhibitory Activity

The inhibitory activity of the compounds against the VEGFR-2 kinase domain is a key indicator of their potential as anti-angiogenic agents.

| Compound ID | Structure | IC50 (µM)[4] |

| 5c | A nicotinic acid derivative | 0.068 |

| Sorafenib | Reference drug | Not specified |

Note: The specific structure of compound 5c, a nicotinic acid derivative, is not publicly available in the provided search results, but it is reported to have a nicotinic acid core.

In Vitro Cytotoxicity Against Human Cancer Cell Lines

The cytotoxic effects of these derivatives are evaluated against a panel of human cancer cell lines to determine their anti-proliferative activity.

| Compound ID | HCT-15 (Colon) GI50 (µM) | PC-3 (Prostate) GI50 (µM) | CF-295 (Glioblastoma) GI50 (µM) |

| 5c | Data not available | Data not available | Data not available |

| Sorafenib | Data not available | Data not available | Data not available |

| Doxorubicin | Data not available | Data not available | Data not available |

Note: While the source mentions that compound 5c was tested against these cell lines and showed high cytotoxic potential, the specific GI50 values are not provided in the available search results.[4]

Signaling Pathway Modulation

The primary mechanism of action for the anticancer effects of these compounds is believed to be the inhibition of the VEGFR-2 signaling pathway. Activation of VEGFR-2 by its ligand, VEGF, initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.

By inhibiting the kinase activity of VEGFR-2, this compound derivatives can block these downstream signals, thereby preventing the formation of new blood vessels that are essential for tumor growth and metastasis.[4]

Detailed Experimental Protocols

This section provides detailed protocols for the key in vitro assays used to evaluate the biological activity of this compound derivatives.

VEGFR-2 Kinase Assay (Luminescence-based)

This assay measures the amount of ATP remaining in the solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Substrate (e.g., a generic tyrosine kinase substrate)

-

Test compounds (this compound derivatives)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in kinase buffer.

-

Kinase Reaction:

-

Add 12.5 µL of a master mix containing kinase buffer, VEGFR-2 enzyme, and substrate to each well of a 96-well plate.

-

Add 2.5 µL of the diluted test compound to the appropriate wells.

-

Add 2.5 µL of kinase buffer with the corresponding DMSO concentration to the positive control (100% activity) and blank (no enzyme) wells.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well and incubate for 45 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well and incubate for another 30 minutes at room temperature.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HCT-15, PC-3)

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.[5]

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations.

-

Include vehicle-treated cells as a negative control.

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the GI50 (concentration that inhibits cell growth by 50%) value from the dose-response curve.

-

Conclusion

This compound derivatives represent a promising class of compounds with potential for development as anticancer therapeutics. Their targeted inhibition of VEGFR-2, a key regulator of angiogenesis, provides a clear mechanism of action. The synthetic routes are accessible, allowing for the generation of diverse analogs for structure-activity relationship studies. Further preclinical development, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this chemical scaffold. This guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of these compelling molecules.

References

- 1. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

Potential Applications of 6-(4-Fluorophenyl)nicotinic Acid: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(4-Fluorophenyl)nicotinic acid is a synthetic organic compound featuring a pyridine-3-carboxylic acid (nicotinic acid) core substituted with a 4-fluorophenyl group at the 6-position. While this specific molecule is not extensively documented in publicly available scientific literature, its structural motifs—the nicotinic acid scaffold and the 4-fluorophenyl group—are prevalent in a wide array of pharmacologically active agents. This technical guide aims to explore the potential applications of this compound by examining the established biological activities of structurally related compounds. The insights provided herein are intended to stimulate further research and highlight the potential of this compound as a valuable building block in medicinal chemistry and drug discovery programs.

Introduction

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are well-established as important molecules in biology and medicine, with roles in treating dyslipidemia and pellagra. The pyridine ring of nicotinic acid is a versatile scaffold that can be functionalized to generate compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The incorporation of a 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. The fluorine atom can improve metabolic stability, binding affinity to target proteins, and bioavailability. This guide will therefore extrapolate the potential therapeutic applications of this compound based on the known properties of its constituent chemical functionalities.

Synthesis of this compound

A plausible and efficient synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used method in organic synthesis is ideal for forming carbon-carbon bonds between aryl halides and boronic acids.

Proposed Synthetic Protocol

The synthesis would likely involve the coupling of a 6-halonicotinic acid ester (e.g., methyl 6-chloronicotinate or methyl 6-bromonicotinate) with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base. The resulting ester would then be hydrolyzed to yield the final carboxylic acid product.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of Methyl 6-(4-Fluorophenyl)nicotinate

-

Reaction Setup: To a flame-dried round-bottom flask, add methyl 6-chloronicotinate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: Add a suitable solvent system, for example, a 3:1 mixture of dioxane and water, followed by the addition of a base, such as potassium carbonate (2.0 eq).

-

Reaction Conditions: The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to reflux (typically 80-100 °C) for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the organic solvent is removed under reduced pressure. The aqueous residue is then diluted with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure methyl 6-(4-fluorophenyl)nicotinate.

Hydrolysis to the Carboxylic Acid

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Experimental Protocol: Hydrolysis of Methyl 6-(4-Fluorophenyl)nicotinate

-

Reaction Setup: The purified methyl 6-(4-fluorophenyl)nicotinate is dissolved in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: An excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The THF is removed under reduced pressure, and the aqueous solution is acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to yield this compound.

Potential Therapeutic Applications

Based on the known biological activities of nicotinic acid derivatives and compounds containing the 4-fluorophenyl moiety, this compound could be a promising candidate for investigation in several therapeutic areas.

Anti-inflammatory Activity

Nicotinic acid derivatives have been reported to possess anti-inflammatory properties. The mechanism of action often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

-

Hypothesized Mechanism: this compound may act as an inhibitor of key inflammatory mediators. The 4-fluorophenyl group could enhance its binding to the active sites of inflammatory enzymes.

Anticancer Activity

The pyridine nucleus is a common feature in many anticancer drugs. The incorporation of a fluorinated phenyl ring can lead to enhanced cytotoxicity against various cancer cell lines.

-

Potential Targets: Research could explore the activity of this compound against a panel of cancer cell lines. Potential mechanisms to investigate include the inhibition of protein kinases, which are often dysregulated in cancer. Several studies have highlighted that a phenyl moiety with a 4-fluoro substituent is a key part of several potent EGFR-TK inhibitors with pronounced cytotoxic activity on several cancer cell lines.

Antimicrobial Activity

Nicotinic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. The presence of a lipophilic 4-fluorophenyl group may improve the compound's ability to penetrate microbial cell membranes.

-

Suggested Screening: The compound could be tested against a range of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

Neurological Disorders

Nicotinic acid and its derivatives are known to have effects on the central nervous system. The blood-brain barrier permeability of the molecule could be influenced by the 4-fluorophenyl group, making it a candidate for CNS-related applications.

-

Areas of Interest: Potential applications could include the development of agents for neurodegenerative diseases or as modulators of neurotransmitter receptors.

Data Presentation

Due to the novelty of this compound, specific quantitative data is not available. The following table provides a template for how experimental data for this compound could be structured and presented.

| Biological Activity | Assay Type | Target | Metric (e.g., IC₅₀, MIC) | Reference Compound |

| Anti-inflammatory | COX-2 Inhibition Assay | Cyclooxygenase-2 | IC₅₀ (µM) | Celecoxib |

| Anticancer | MTT Assay | A549 (Lung Cancer) | GI₅₀ (µM) | Doxorubicin |

| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | GI₅₀ (µM) | Doxorubicin |

| Antibacterial | Broth Microdilution | Staphylococcus aureus | MIC (µg/mL) | Vancomycin |

| Antifungal | Broth Microdilution | Candida albicans | MIC (µg/mL) | Fluconazole |

Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Potential Drug Discovery Pathway

Caption: A potential drug discovery pathway for novel nicotinic acid derivatives.

Conclusion

While direct experimental data for this compound is currently lacking in the public domain, a comprehensive analysis of its structural components strongly suggests its potential as a valuable scaffold in medicinal chemistry. The well-established pharmacological importance of the nicotinic acid core, combined with the beneficial properties often imparted by a 4-fluorophenyl substituent, positions this compound as a promising candidate for the development of novel therapeutics. This technical guide provides a foundational framework to encourage and guide future research into the synthesis, biological evaluation, and potential applications of this compound and its derivatives. Further empirical studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

An In-depth Technical Guide to 6-(4-Fluorophenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Fluorophenyl)nicotinic acid, a fluorinated derivative of nicotinic acid, is a compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine carboxylic acid scaffold substituted with a fluorophenyl group, presents a unique combination of functionalities that can be exploited for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, with a focus on experimental data and methodologies relevant to researchers in the field.

Chemical Structure and Identification

This compound is systematically named 6-(4-fluorophenyl)pyridine-3-carboxylic acid. The structure consists of a pyridine ring with a carboxylic acid group at the 3-position and a 4-fluorophenyl group attached to the 6-position.

Key Identifiers:

-

IUPAC Name: 6-(4-Fluorophenyl)pyridine-3-carboxylic acid

-

CAS Number: 223127-24-0[1]

-

Molecular Formula: C₁₂H₈FNO₂[1]

-

Molecular Weight: 217.2 g/mol [1]

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely available in public literature. The following tables summarize the available data for the parent compound, nicotinic acid, and the related compound, 6-fluoronicotinic acid, to provide a comparative reference.

Table 1: Physicochemical Properties of Nicotinic Acid and its Derivatives

| Property | This compound | Nicotinic Acid | 6-Fluoronicotinic Acid |

| Melting Point (°C) | Data not available | 236-239 | 144 - 148 |

| Boiling Point (°C) | Data not available | Sublimes | Data not available |

| Solubility | Data not available | Soluble in hot water and ethanol | Data not available |

| pKa | Data not available | 4.85 (carboxyl group) | Data not available |

Table 2: Spectroscopic Data Interpretation for Nicotinic Acid (for reference)

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR | Aromatic protons, Carboxylic acid proton |

| ¹³C NMR | Aromatic carbons, Carboxylic acid carbon |

| IR (cm⁻¹) | O-H stretch (broad), C=O stretch, C=C and C=N stretching of the aromatic ring |

| Mass Spectrometry | Molecular ion peak (M+) |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the searched literature, a plausible and commonly employed synthetic route would involve a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of biaryl compounds.

Proposed Synthetic Workflow

The synthesis would likely proceed by coupling a halogenated nicotinic acid derivative with a fluorophenylboronic acid derivative in the presence of a palladium catalyst and a base.

Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

-

Reaction Setup: To a reaction vessel, add the 6-halonicotinic acid derivative (e.g., 6-chloronicotinic acid or 6-bromonicotinic acid), (4-fluorophenyl)boronic acid, a palladium catalyst (such as tetrakis(triphenylphosphine)palladium(0)), and a suitable base (e.g., potassium carbonate).

-

Solvent Addition: Add an appropriate degassed solvent, such as a mixture of toluene and water or dioxane and water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C for several hours.

-

Work-up: After the reaction is complete (monitored by techniques like TLC or LC-MS), cool the mixture to room temperature. Perform an aqueous work-up to remove inorganic salts. This may involve partitioning the mixture between an organic solvent and water, followed by separation of the organic layer.

-

Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the pure this compound.

Biological Activity and Signaling Pathways

Specific biological activity and the mechanism of action for this compound have not been extensively reported in the available literature. However, based on the known pharmacology of its parent compound, nicotinic acid (also known as niacin or vitamin B3), it is plausible that this compound could exhibit similar or modulated biological effects.

Nicotinic acid is a well-known lipid-lowering agent and plays a crucial role in cellular metabolism as a precursor to the coenzymes NAD⁺ and NADP⁺. A key mechanism of action for nicotinic acid's lipid-lowering effects is through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA₂).

Potential Signaling Pathway

The activation of GPR109A by nicotinic acid in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to a decrease in the activity of hormone-sensitive lipase, ultimately inhibiting the release of free fatty acids from adipose tissue. This reduces the substrate availability for triglyceride synthesis in the liver.

References

The Discovery and Scientific Profile of 6-(4-Fluorophenyl)nicotinic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(4-Fluorophenyl)nicotinic acid has emerged as a significant scaffold in medicinal chemistry, primarily explored for its potential as an agonist of the G protein-coupled receptor 109A (GPR109A), the receptor for nicotinic acid (niacin). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and its derivatives. While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its development is rooted in the broader exploration of nicotinic acid analogs for therapeutic applications. This document outlines a plausible synthetic pathway via a Suzuki-Miyaura cross-coupling reaction and discusses the anticipated biological activities and the signaling cascade associated with GPR109A activation.

Introduction

Nicotinic acid, or niacin (Vitamin B3), is a well-established therapeutic agent for treating dyslipidemia.[1] Its clinical utility is often limited by a prominent side effect: cutaneous flushing, which is mediated by the activation of the GPR109A receptor on Langerhans cells in the skin.[2] This has spurred extensive research into the development of GPR109A agonists with improved pharmacological profiles, aiming to retain the therapeutic lipid-modifying effects while minimizing the flushing response. The introduction of a 4-fluorophenyl group at the 6-position of the nicotinic acid core represents a key structural modification in the ongoing structure-activity relationship (SAR) studies of novel GPR109A agonists.[3]

Synthesis

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile and widely used method allows for the formation of a carbon-carbon bond between a halogenated pyridine derivative and a boronic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 6-chloronicotinate

-

4-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Coupling Reaction: To a reaction vessel, add methyl 6-chloronicotinate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Add a 2:1 mixture of 1,4-dioxane and water.

-

Add potassium carbonate (2.0 eq) to the mixture.

-

Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

-

Heat the reaction mixture at 80-100 °C under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 6-(4-fluorophenyl)nicotinate.

-

Purification: Purify the crude ester by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified methyl 6-(4-fluorophenyl)nicotinate in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (e.g., 2-3 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).

-

Acidification and Isolation: Remove the methanol under reduced pressure. Acidify the aqueous solution to pH 3-4 with hydrochloric acid.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

The following workflow diagram illustrates the key steps in the synthesis process.

Biological Activity and Mechanism of Action

As a nicotinic acid analog, this compound is anticipated to act as an agonist for the GPR109A receptor. The activation of this Gi-coupled receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Signaling Pathway

The binding of this compound to GPR109A is expected to trigger the following signaling cascade:

Expected Biological Effects

-

Antilipolytic Activity: By activating GPR109A in adipocytes, this compound is expected to inhibit hormone-sensitive lipase, leading to a reduction in the release of free fatty acids (FFAs) into the circulation. This, in turn, can decrease the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL).[2]

-

Lipid Profile Modulation: The reduction in VLDL production is anticipated to lead to lower levels of low-density lipoprotein (LDL) cholesterol. Additionally, nicotinic acid and its agonists are known to increase high-density lipoprotein (HDL) cholesterol levels, although the exact mechanism is not fully elucidated.[1]

Quantitative Data

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following table presents hypothetical data based on the expected activity of a potent GPR109A agonist. These values would need to be determined experimentally.

| Parameter | Hypothetical Value | Assay |

| GPR109A Binding Affinity (Ki) | 10 - 100 nM | Radioligand Binding Assay |

| GPR109A Functional Activity (EC₅₀) | 50 - 500 nM | cAMP Inhibition Assay |

| Inhibition of Lipolysis (IC₅₀) | 100 - 1000 nM | Adipocyte Lipolysis Assay |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel GPR109A agonists. Its synthesis via the robust Suzuki-Miyaura coupling allows for the facile generation of analogs for further SAR studies. Future research should focus on the detailed pharmacological characterization of this compound, including in vivo studies to assess its lipid-modifying efficacy and its potential to induce flushing. The generation of comprehensive quantitative data will be crucial in determining its therapeutic potential and guiding the design of next-generation GPR109A modulators with improved clinical profiles. The exploration of biased agonism at the GPR109A receptor, potentially separating the therapeutic effects from the flushing side effect, is also a key area for future investigation.

References

- 1. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 6-(4-Fluorophenyl)nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Fluorophenyl)nicotinic acid is a pyridine derivative of significant interest in medicinal chemistry and drug discovery due to its structural analogy to various biologically active compounds. As a substituted nicotinic acid, it holds potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, alongside a detailed experimental protocol for its synthesis. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of nicotinic acid derivatives and analogous aryl-substituted pyridines, such as 2-(4-fluorophenyl)pyridine[1].

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| H-2 | ~9.1 - 9.3 | d | ~2.0 |

| H-4 | ~8.3 - 8.5 | dd | ~8.0, 2.0 |

| H-5 | ~7.8 - 8.0 | d | ~8.0 |

| H-2', H-6' | ~8.0 - 8.2 | m | |

| H-3', H-5' | ~7.2 - 7.4 | m | |

| COOH | ~13.0 - 14.0 | br s |

Predicted in DMSO-d₆

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C-2 | ~152 - 154 |

| C-3 | ~130 - 132 |

| C-4 | ~140 - 142 |

| C-5 | ~122 - 124 |

| C-6 | ~160 - 162 |

| C-1' | ~135 - 137 (d, J ≈ 3 Hz) |

| C-2', C-6' | ~129 - 131 (d, J ≈ 8 Hz) |

| C-3', C-5' | ~116 - 118 (d, J ≈ 22 Hz) |

| C-4' | ~163 - 165 (d, J ≈ 250 Hz) |

| COOH | ~166 - 168 |

Predicted in DMSO-d₆

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 |

| C=C, C=N (Aromatic) | Stretching | 1600 - 1450 |

| C-F | Stretching | 1250 - 1150 |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |

| O-H (Carboxylic Acid) | Bending | 1440 - 1395 |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₂H₈FNO₂ |

| Molecular Weight | 217.19 g/mol |

| [M+H]⁺ | m/z 218.06 |

| [M-H]⁻ | m/z 216.05 |

| Key Fragmentation Ion | [M-COOH]⁺ at m/z 172.06 |

Synthetic Protocol: Suzuki-Miyaura Coupling

The synthesis of this compound can be effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds between aryl halides and arylboronic acids. The proposed synthesis involves the reaction of 6-bromonicotinic acid with 4-fluorophenylboronic acid.

Materials

-

6-Bromonicotinic acid

-

4-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])

-

Solvent (e.g., a mixture of Dioxane and Water, or DMF)

-

Inert gas (Argon or Nitrogen)

-

Hydrochloric acid (2 N)

-

Organic solvents for extraction and purification (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Experimental Procedure

-

Reaction Setup: To a round-bottom flask, add 6-bromonicotinic acid (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent and Catalyst Addition: Add the solvent mixture (e.g., Dioxane/H₂O, 4:1 v/v). Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.

-

Catalyst Introduction: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the organic solvent under reduced pressure.

-

Acidification: Add water to the residue and acidify the aqueous solution to a pH of 3-4 with 2 N hydrochloric acid. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound via the Suzuki-Miyaura coupling reaction.

References

An In-depth Technical Guide to 6-(4-Fluorophenyl)nicotinic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(4-Fluorophenyl)nicotinic acid and its analogs, a class of compounds with significant potential in drug discovery. While specific data on this compound is limited, this document extrapolates from the well-established pharmacology of its parent compound, nicotinic acid (Niacin), and related 6-substituted analogs. The primary focus is on their interaction with the G protein-coupled receptor 109A (GPR109A), a key target in the treatment of dyslipidemia and inflammatory conditions. This guide covers the synthesis, biological activity, mechanism of action, and detailed experimental protocols relevant to this class of compounds.

Introduction

Nicotinic acid, a B-complex vitamin, has been a cornerstone in the management of dyslipidemia for decades. Its ability to modulate lipid profiles, primarily by reducing low-density lipoprotein (LDL) and triglyceride levels while increasing high-density lipoprotein (HDL) cholesterol, is well-documented. The discovery of the G protein-coupled receptor 109A (GPR109A) as the molecular target for nicotinic acid has spurred the development of numerous analogs with improved potency, selectivity, and side-effect profiles.

The substitution at the 6-position of the nicotinic acid scaffold offers a promising avenue for medicinal chemists to fine-tune the pharmacological properties of these molecules. The introduction of an aryl group, such as a 4-fluorophenyl ring, can significantly impact the compound's interaction with the GPR109A binding pocket and its overall pharmacokinetic profile. This guide will explore the synthesis and biological evaluation of this compound and its analogs, providing a framework for future research and development in this area.

Synthesis of 6-Aryl Nicotinic Acid Analogs

The synthesis of 6-substituted nicotinic acid derivatives can be achieved through various synthetic routes. A common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce the aryl moiety at the 6-position of a suitably functionalized pyridine ring.

A general synthetic scheme is outlined below:

Caption: General workflow for the synthesis of 6-aryl nicotinic acids.

Experimental Protocol: Synthesis of 6-Phenylnicotinic Acid (A Representative Analog)

This protocol describes a general procedure for the synthesis of 6-phenylnicotinic acid, a close analog of this compound.

Materials:

-

Methyl 6-chloronicotinate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Suzuki Coupling:

-

To a solution of methyl 6-chloronicotinate (1.0 eq) and phenylboronic acid (1.2 eq) in a 3:1 mixture of 1,4-dioxane and water, add potassium carbonate (2.0 eq).

-

De-gas the mixture with argon for 15 minutes.

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Heat the reaction mixture at 90°C for 12 hours under an argon atmosphere.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 6-phenylnicotinate.

-

-

Hydrolysis:

-

Dissolve the methyl 6-phenylnicotinate (1.0 eq) in a mixture of methanol and water.

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous solution to pH 3-4 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-phenylnicotinic acid.

-

Biological Activity and Mechanism of Action

The primary mechanism of action for nicotinic acid and its analogs is the activation of the GPR109A receptor, which is highly expressed in adipocytes and immune cells such as macrophages.[] GPR109A is a Gαi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]

Caption: GPR109A signaling pathway in adipocytes.

In adipocytes, the reduction in cAMP levels leads to decreased activity of hormone-sensitive lipase, the rate-limiting enzyme in the hydrolysis of triglycerides. This results in a decrease in the release of free fatty acids into the bloodstream. The liver then has a reduced substrate for the synthesis of triglycerides and very-low-density lipoproteins (VLDL), ultimately leading to lower levels of LDL cholesterol.

Quantitative Data

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| Nicotinic Acid | GPR109A cAMP Inhibition | HEK293-GPR109A | EC₅₀ | ~100 nM | [3] |

| Nicotinic Acid | Lipolysis Inhibition (Glycerol Release) | Differentiated 3T3-L1 Adipocytes | EC₅₀ | ~250 nM | [3] |

| Hypothetical Analog | GPR109A Radioligand Binding | CHO-K1-GPR109A | Kᵢ | 10-50 nM | N/A |

| Hypothetical Analog | GPR109A cAMP Inhibition | HEK293-GPR109A | EC₅₀ | 20-80 nM | N/A |

Values for the hypothetical analog are projected based on structure-activity relationships of similar compounds and are for illustrative purposes only.

Experimental Protocols

GPR109A-Mediated cAMP Inhibition Assay

This protocol describes the measurement of a compound's ability to inhibit forskolin-stimulated cAMP production in cells stably expressing human GPR109A.[3]

Materials:

-

HEK293 cells stably expressing human GPR109A

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

Test compound (e.g., this compound)

-

Nicotinic acid (positive control)

-

Forskolin

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

384-well white opaque plates

Procedure:

-

Cell Culture: Culture HEK293-GPR109A cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Plating: Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of the test compound and nicotinic acid in assay buffer.

-

Assay:

-

Wash the cells once with assay buffer.

-

Add the diluted test compounds or controls to the wells.

-

Incubate for 15 minutes at room temperature.

-

Add forskolin to all wells (except for the basal control) to a final concentration that stimulates approximately 80% of the maximal cAMP response.

-

Incubate for 30 minutes at room temperature.

-

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Caption: Workflow for a GPR109A-mediated cAMP inhibition assay.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the GPR109A receptor.[4][5]

Materials:

-

Cell membranes from cells overexpressing GPR109A (e.g., CHO-K1 or HEK293)

-

Radioligand (e.g., [³H]-Nicotinic acid)

-

Test compound

-

Non-specific binding control (e.g., a high concentration of unlabeled nicotinic acid)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

96-well filter plates (e.g., GF/C)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from GPR109A-expressing cells by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.[4]

-

Assay Setup: In a 96-well plate, add the following to each well in this order:

-

Binding buffer

-

Test compound at various concentrations or vehicle (for total binding) or non-specific binding control.

-

Radioligand at a concentration close to its Kₑ.

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Conclusion

This compound and its analogs represent a promising class of compounds for the development of novel GPR109A agonists. While further research is needed to fully characterize the specific properties of the 4-fluoro substituted derivative, the established synthetic routes and biological assays for related nicotinic acid analogs provide a solid foundation for these investigations. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the advancement of research in this area, ultimately contributing to the development of new therapeutics for dyslipidemia and other GPR109A-mediated diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-(4-Fluorophenyl)nicotinic Acid via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-(4-Fluorophenyl)nicotinic acid, a valuable building block in pharmaceutical and materials science research. The methodology is centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data based on analogous reactions, and visualizations to illustrate the reaction workflow and the catalytic cycle.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and heteroaryl structures. This reaction is widely utilized in drug discovery and development due to its mild reaction conditions and broad functional group tolerance. The synthesis of 6-arylnicotinic acids, such as this compound, is of significant interest as these motifs are present in a variety of biologically active molecules. This protocol details the coupling of a 6-halonicotinic acid with (4-fluorophenyl)boronic acid, providing a reliable method for the preparation of this key intermediate.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 6-halopyridine derivatives with arylboronic acids, which can serve as a reference for the synthesis of this compound.

| Entry | Halopyridine Substrate | Palladium Catalyst (mol%) | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 6-Bromonicotinonitrile | Pd(PPh₃)₄ (5%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~95% |

| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60-85% |

| 3 | 6-Bromonicotinonitrile | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 | 18 | 60-88% |

| 4 | Analogous 6-bromo-4-chloroquinoline-3-carbonitrile | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 4-12 | High |

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 6-chloronicotinic acid with (4-fluorophenyl)boronic acid.

Materials:

-

6-Chloronicotinic acid

-

(4-Fluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Round-bottom flask or Schlenk tube

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-